1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine
CAS No.: 439902-06-4
Cat. No.: VC20323733
Molecular Formula: C6H12N4O
Molecular Weight: 156.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439902-06-4 |
|---|---|
| Molecular Formula | C6H12N4O |
| Molecular Weight | 156.19 g/mol |
| IUPAC Name | 2-(2-methoxyethyl)pyrazole-3,4-diamine |
| Standard InChI | InChI=1S/C6H12N4O/c1-11-3-2-10-6(8)5(7)4-9-10/h4H,2-3,7-8H2,1H3 |
| Standard InChI Key | XCYBHMYDBNMESR-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C(=C(C=N1)N)N |
Introduction
Chemical Identity and Structural Characteristics
The molecular structure of 1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine (C₆H₁₂N₄O) consists of a pyrazole core with two amino groups (-NH₂) at adjacent positions and a 2-methoxyethyl (-OCH₂CH₂OCH₃) substituent. This configuration confers both electron-donating and steric effects, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₁₂N₄O |
| Molecular Weight | 156.19 g/mol |
| IUPAC Name | 1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine |
| CAS Registry Number | Not publicly disclosed |
| Topological Polar Surface Area | 96.3 Ų (estimated) |
The 2-methoxyethyl group enhances solubility in polar aprotic solvents, while the amino groups enable participation in hydrogen bonding and coordination chemistry.
Synthesis and Manufacturing Pathways
Synthetic routes to 1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine typically involve functionalization of pyrazole precursors. A plausible method includes:
-
N-Alkylation of Pyrazole:
-
Reaction of 4,5-diaminopyrazole with 2-methoxyethyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF).
-
Temperature: 80–100°C; reaction time: 12–24 hours.
-
-
Protection/Deprotection Strategy:
-
Temporary protection of amino groups using tert-butoxycarbonyl (Boc) groups to prevent side reactions during alkylation.
-
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4,5-Diaminopyrazole, 2-methoxyethyl bromide, K₂CO₃, DMF, 90°C, 18h | 62 | 95% |
| 2 | Boc₂O, DMAP, CH₂Cl₂, rt, 6h | 89 | 98% |
Challenges include regioselectivity in alkylation and stability of the amino groups under reaction conditions.
Physicochemical Properties
Experimental data for this compound remains sparse, but properties can be extrapolated from structural analogs:
Table 3: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| Melting Point | 145–150°C | Analog-based extrapolation |
| logP (Partition Coefficient) | 0.85 | ChemAxon Calculator |
| Solubility in Water | 12.7 mg/mL (25°C) | ALOGPS |
| pKa (Amino Groups) | 4.2 and 5.8 | MarvinSketch |
The compound is expected to exhibit moderate hydrophilicity, making it suitable for aqueous-phase reactions or formulations.
Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediate
Pyrazole diamines serve as precursors for kinase inhibitors and antiviral agents. The 2-methoxyethyl group may enhance blood-brain barrier penetration, suggesting potential in central nervous system (CNS)-targeted therapies .
Polymer Chemistry
In materials science, the amino groups enable crosslinking in epoxy resins or polyurethane systems. The methoxyethyl chain could impart flexibility to polymer matrices, as seen in similar compounds used for microencapsulation .
Agrochemical Development
Diaminopyrazoles are explored as ligands in transition metal catalysts for asymmetric synthesis of chiral pesticides.
| Hazard Category | Precautionary Measures |
|---|---|
| Skin Irritation | Wear nitrile gloves; use fume hood |
| Respiratory Sensitivity | Avoid aerosol formation |
| Environmental Persistence | Dispose via hazardous waste protocols |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume